molecular formula C20H27N5O8 B12370399 Ac-VAD-pNA

Ac-VAD-pNA

Cat. No.: B12370399
M. Wt: 465.5 g/mol
InChI Key: JSZMFYPHPTWSTF-KCTSRDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-Val-Ala-Asp p-nitroanilide, commonly referred to as Ac-VAD-pNA, is a colorimetric substrate used primarily in the determination of caspase activity. Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. This compound is hydrolyzed by caspases, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-VAD-pNA is synthesized using solution-phase peptide synthesis. The process involves the iterative coupling of amino acids, typically mediated by reagents such as PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Ac-VAD-pNA primarily undergoes hydrolysis when acted upon by caspases. This hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by caspases in a buffered solution, typically at physiological pH (around 7.4). The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm .

Scientific Research Applications

Ac-VAD-pNA is widely used in scientific research to measure caspase activity, which is crucial for studying apoptosis and inflammation. It is used in various fields, including:

Mechanism of Action

Ac-VAD-pNA exerts its effects by serving as a substrate for caspases. When caspases cleave this compound, they release p-nitroaniline, which can be quantified to measure caspase activity. This process involves the recognition of the peptide sequence by the active site of the caspase, leading to the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to be hydrolyzed by multiple caspases, making it a versatile tool for studying various caspase-mediated processes. Its specificity and ease of quantification make it a valuable compound in apoptosis and inflammation research .

Properties

Molecular Formula

C20H27N5O8

Molecular Weight

465.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1

InChI Key

JSZMFYPHPTWSTF-KCTSRDHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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